5-Amino-6-nitroisoindoline-1,3-dione

Catalog No.
S689686
CAS No.
59827-85-9
M.F
C8H5N3O4
M. Wt
207.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-6-nitroisoindoline-1,3-dione

CAS Number

59827-85-9

Product Name

5-Amino-6-nitroisoindoline-1,3-dione

IUPAC Name

5-amino-6-nitroisoindole-1,3-dione

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

InChI

InChI=1S/C8H5N3O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,9H2,(H,10,12,13)

InChI Key

JOPWCYFGRYCBEF-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1N)[N+](=O)[O-])C(=O)NC2=O

Canonical SMILES

C1=C2C(=CC(=C1N)[N+](=O)[O-])C(=O)NC2=O

Synthesis and characterization:

5-Amino-6-nitroisoindoline-1,3-dione (also known as A615125) is a heterocyclic compound with the chemical formula C₈H₅N₃O₄. It can be synthesized through various methods, including the nitration of 5-aminoisatin followed by cyclization [].

Potential biological activities:

Research suggests that 5-amino-6-nitroisoindoline-1,3-dione might possess various biological activities, although further investigation is necessary. Some studies have explored its:

  • Antimicrobial potential: This compound has shown inhibitory effects against certain bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents [].
  • Enzyme inhibitory activity: Studies have investigated its potential to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production []. This could be relevant for research on skin lightening and hyperpigmentation.

Limitations and future research:

It is crucial to note that the current research on 5-amino-6-nitroisoindoline-1,3-dione is limited, and further studies are needed to:

  • Fully understand its biological activity and potential mechanisms of action.
  • Evaluate its efficacy and safety in relevant models, including in vivo studies.
  • Explore its potential for drug development and therapeutic applications.

5-Amino-6-nitroisoindoline-1,3-dione is a heterocyclic compound with the molecular formula C₈H₅N₃O₄. It features an isoindoline structure characterized by a fused benzene and pyrrole ring, along with amino and nitro functional groups. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive sites, which allow for further chemical modifications.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at electrophilic centers.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, enhancing its reactivity.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Research indicates that 5-Amino-6-nitroisoindoline-1,3-dione exhibits significant biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary investigations have shown that certain analogs may inhibit cancer cell proliferation, suggesting potential as a chemotherapeutic agent.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which may be relevant in drug development.

Understanding these biological activities is crucial for exploring its therapeutic potential.

Several methods have been developed for synthesizing 5-Amino-6-nitroisoindoline-1,3-dione, including:

  • Nitration of Isoindoline Derivatives: This involves the nitration of isoindoline-1,3-dione using nitrating agents like nitric acid.
  • Amination Reactions: Starting from 6-nitroisoindoline-1,3-dione, amination can be performed to introduce the amino group.
  • Multi-step Synthetic Routes: Recent advancements have introduced more efficient synthetic strategies that incorporate multiple reaction steps to enhance yield and purity .

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-Amino-6-nitroisoindoline-1,3-dione finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs due to their biological activities.
  • Dyes and Pigments: The compound's structure lends itself to applications in dye synthesis.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

These applications underscore its importance in both industrial and research settings.

Interaction studies involving 5-Amino-6-nitroisoindoline-1,3-dione focus on its binding affinities with various biological targets. Investigations have shown:

  • Protein Binding: Studies indicate that this compound can interact with specific proteins, potentially influencing their activity.
  • Enzyme Substrates: Its ability to inhibit certain enzymes has been documented, suggesting a mechanism of action relevant to drug design.

Understanding these interactions is critical for developing targeted therapies utilizing this compound.

Several compounds share structural similarities with 5-Amino-6-nitroisoindoline-1,3-dione. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Nitroisoindoline-1,3-dione89-40-70.98
2-Methyl-5-nitroisoindoline-1,3-dione41663-84-70.95
4-Aminoisoindoline-1,3-dione603-62-30.92
2-Amino-4-nitrophenylmethanone366452-97-30.92

Uniqueness of 5-Amino-6-nitroisoindoline-1,3-dione

What sets 5-Amino-6-nitroisoindoline-1,3-dione apart from these similar compounds is its specific combination of amino and nitro groups at defined positions on the isoindoline framework. This unique substitution pattern affects its reactivity and biological activity profile compared to others in the table.

XLogP3

0.4

Wikipedia

5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione

Dates

Modify: 2023-08-15

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